4-Benzyloxyindole
Overview
Description
4-Benzyloxyindole is an organic compound with the molecular formula C15H13NO. It is a derivative of indole, where a benzyl group is attached to the oxygen atom at the fourth position of the indole ring. This compound is known for its applications in organic synthesis and medicinal chemistry.
Safety and Hazards
4-Benzyloxyindole is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Mechanism of Action
Target of Action
4-Benzyloxyindole is a versatile compound that interacts with several targets. It has been used in the synthesis of various compounds that act on different targets. For instance, it has been used in the synthesis of indol-3-yl tetramethylcyclopropyl ketones, which are ligands for the CB2 cannabinoid receptor . It has also been used in the synthesis of compounds that inhibit Hepatitis C .
Mode of Action
For instance, it is used in the synthesis of 4-aryl-4H-chromenes, which are known to induce apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the compounds it is used to synthesize. For example, when used in the synthesis of 4-aryl-4H-chromenes, it may affect the pathways involved in apoptosis .
Pharmacokinetics
It is known that the compound has high gi absorption and is a substrate for p-gp . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .
Result of Action
The results of this compound’s action are dependent on the compounds it is used to synthesize. For instance, when used in the synthesis of 4-aryl-4H-chromenes, it can induce apoptosis . When used in the synthesis of indol-3-yl tetramethylcyclopropyl ketones, it can act as a ligand for the CB2 cannabinoid receptor .
Action Environment
It is known that the compound’s action can be influenced by various factors, such as the presence of other compounds and the ph of the environment .
Biochemical Analysis
Biochemical Properties
4-Benzyloxyindole, like other indole derivatives, has been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Quorum sensing is a system of stimuli and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .
Cellular Effects
In cellular systems, this compound has been shown to modulate the expressions of important regulatory genes and repress toxin genes in certain bacterial species . This modulation can reduce the virulence of these bacteria, making this compound a potential candidate for antimicrobial therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial quorum sensing systems . By interfering with these systems, this compound can inhibit the production of virulence factors and biofilm formation, two key aspects of bacterial pathogenicity .
Temporal Effects in Laboratory Settings
The synthesis of this compound has been described in the literature , suggesting that it is stable enough for experimental use.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of indole and its derivatives . Indole is synthesized from tryptophan by the enzyme tryptophanase, and it is widespread in both prokaryotic and eukaryotic communities .
Subcellular Localization
Enzymes involved in the biosynthesis of indole and its derivatives have been found in various subcellular compartments, suggesting that this compound could also be present in multiple cellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxyindole can be synthesized through several methods. One common method involves the condensation of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) at 90°C. The resulting product, 6-benzyloxy-2-nitrotoluene, is then subjected to reductive cyclization using hydrazine hydrate and Raney nickel in a mixture of tetrahydrofuran (THF) and methanol .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and Raney nickel are commonly used for reductive cyclization.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-Benzyloxyindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound of 4-benzyloxyindole, lacking the benzyl group.
7-Benzyloxyindole: A similar compound with the benzyl group at the seventh position.
4-Hydroxyindole: The hydroxyl derivative without the benzyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its benzyl group at the fourth position enhances its utility in regioselective synthesis and as a substrate for specific enzymes .
Properties
IUPAC Name |
4-phenylmethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFVSIDBFJPKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174155 | |
Record name | 4-(Phenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20289-26-3 | |
Record name | 4-Benzyloxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20289-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylmethoxy)-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20289-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Phenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylmethoxy)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Benzyloxyindole in the context of hallucinogenic mushroom research?
A: this compound serves as a vital precursor in synthesizing psilocin (4-hydroxy-N,N-dimethyl-tryptamine), the primary psychoactive component found in hallucinogenic mushrooms [, ]. Researchers have used it to create radiolabeled forms of psilocin, such as ¹⁴C-psilocin and ³H-psilocin, enabling them to study the compound's distribution and metabolism []. Furthermore, it has been instrumental in developing potential radioligands like ¹¹C-psilocin, aiming to investigate the role of serotonin receptors in the formation of psychotic symptoms [].
Q2: Can you elaborate on the synthetic utility of this compound in generating diverse indole derivatives?
A: this compound plays a crucial role in synthesizing various indole derivatives, particularly those with modifications at the 5- or 7-positions. Researchers have successfully employed this compound to produce analogs of psilocin incorporating formyl groups or bromine atoms at these positions []. This modification is significant for exploring structure-activity relationships and understanding how structural changes impact biological activity.
Q3: How is this compound synthesized?
A: One established method involves the condensation of 2-methylnitrobenzenes with formamide acetals, followed by a reduction step []. This reaction sequence effectively forms the indole ring system with the benzyloxy group strategically placed at the 4-position.
Q4: Are there any spectroscopic data available for characterizing this compound?
A: While the provided abstracts don't detail specific spectroscopic data, researchers have used techniques like FTIR, NMR, and MS to confirm the structures of compounds derived from this compound, such as 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides []. These spectroscopic methods provide valuable insights into the compound's structure and confirm the successful incorporation of desired modifications.
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